molecular formula C18H23N5O B2546063 4-Cyclopropyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2379971-25-0

4-Cyclopropyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No.: B2546063
CAS No.: 2379971-25-0
M. Wt: 325.416
InChI Key: NZUOUKBTUBAZGL-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities

Preparation Methods

The synthesis of 4-Cyclopropyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The reaction typically involves the use of a palladium catalyst and an organoboron reagent under mild conditions.

Chemical Reactions Analysis

4-Cyclopropyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Cyclopropyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.

    Medicine: Pyrimidine derivatives are known for their pharmacological activities, and this compound may have potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Cyclopropyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine can be compared with other similar compounds, such as:

    Pyrimidine derivatives: These include compounds like 5-fluorouracil and cytosine, which are known for their biological activities.

    Piperidine derivatives: Compounds like piperidine and its substituted derivatives have various applications in medicinal chemistry.

    Cyclopropyl derivatives: Cyclopropyl-containing compounds are known for their unique chemical properties and reactivity.

The uniqueness of this compound lies in its combination of these three functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-13-8-19-18(20-9-13)24-11-14-3-2-6-23(10-14)17-7-16(15-4-5-15)21-12-22-17/h7-9,12,14-15H,2-6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUOUKBTUBAZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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